molecular formula C11H7FN2 B1394559 (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile CAS No. 1350543-67-7

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

Cat. No. B1394559
CAS RN: 1350543-67-7
M. Wt: 186.18 g/mol
InChI Key: PXZIHGFKKGMRNQ-UPHRSURJSA-N
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Description

(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile, commonly known as FINA, is a synthetic molecule that has become increasingly popular in the fields of chemistry and biochemistry. FINA is a versatile molecule that can be used in a variety of applications, from drug development to lab experiments.

Scientific Research Applications

Structural Analysis and Synthesis

  • Studies have investigated various structural aspects of acrylonitrile derivatives, including (Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile. For instance, Sonar et al. (2005) presented 1H/13C NMR spectral data and X-ray crystal structures of similar compounds, highlighting the Z geometry of the olefinic bond connecting the indole and thiophene moieties (Sonar, Parkin, & Crooks, 2005). Additionally, Penthala et al. (2012) described the Z geometry of acrylonitrile groups in related compounds, which are linked to indole and other rings, emphasizing the planar nature of the acrylonitrile group and its impact on molecular structure (Penthala, Parkin, & Crooks, 2012).

Cytotoxicity and Pharmacophore Development

  • Research by Tarleton et al. (2012) on 2-phenylacrylnitriles, a related class of compounds, has highlighted the importance of the cyanide moiety for broad-spectrum cytotoxicity. They found that certain indole-acrylonitrile derivatives showed significant potency, suggesting potential applications in cancer therapy (Tarleton, Gilbert, Sakoff, & McCluskey, 2012).

Antioxidant Properties

  • The synthesis and evaluation of pyrazolylacrylonitriles, which are structurally similar to this compound, have been studied by Parmar et al. (1999). These compounds have been examined for their effects on rat liver-microsomal lipid peroxidation, providing insights into potential antioxidant applications (Parmar et al., 1999).

Photophysical Properties

  • Castillo et al. (2021) investigated the photophysical properties of acrylonitrile derivatives with core pyridine and phenyl moieties. Such studies are relevant for understanding the optical properties of this compound and its potential applications in photophysical research (Castillo et al., 2021).

Acetylcholinesterase Inhibition

  • A study by Parveen et al. (2014) on (Z)-acrylonitrile analogues revealed significant acetylcholinesterase inhibition, a key factor in Alzheimer’s disease treatment. This indicates the potential application of this compound in neurological research and therapy (Parveen, Malla, Alam, Ahmad, & Rafiq, 2014).

Fluorescence and Molecular Interactions

  • Ouyang et al. (2016) explored the piezochromic behaviors of AIE-active organic powders under hydrostatic pressure, including a diphenylacrylonitrile derivative. Such research sheds light on the fluorescence and molecular interaction properties of related compounds like this compound (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).

properties

IUPAC Name

(Z)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZIHGFKKGMRNQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Reactant of Route 2
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Reactant of Route 3
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Reactant of Route 4
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Reactant of Route 5
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Reactant of Route 6
(Z)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile

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